2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine
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Overview
Description
2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a biphenyl group and an iodine atom. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with a propiophenone derivative, followed by cyclization and iodination. The reaction conditions often require the use of a copper catalyst and an oxidizing agent to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; reactions often require a polar aprotic solvent and a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Biphenyl)imidazo[1,2-a]pyridine
- 2-(2-Naphthyl)imidazo[1,2-a]pyridine
Comparison: Compared to these similar compounds, 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The biphenyl group also contributes to its distinct chemical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H13IN2 |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
3-iodo-2-(3-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13IN2/c20-19-18(21-17-11-4-5-12-22(17)19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
InChI Key |
OPDIJAIJOGLDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)I |
Origin of Product |
United States |
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